(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
Overview
Description
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a phenylmethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The starting material, 4-methylpiperidine, is synthesized through a cyclization reaction.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Attachment of the Phenylmethanamine Moiety: The sulfonyl derivative is reacted with a phenylmethanamine compound under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine
- (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanol
- (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)acetic acid
Uniqueness
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12-6-8-16(9-7-12)19(17,18)11-14-5-3-2-4-13(14)10-15;/h2-5,12H,6-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBZWOKDQQMIDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-28-0 | |
Record name | Benzenemethanamine, 2-[[(4-methyl-1-piperidinyl)sulfonyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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